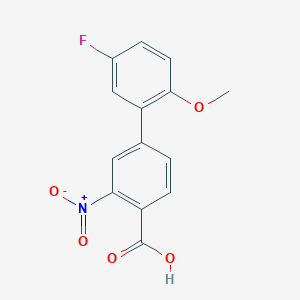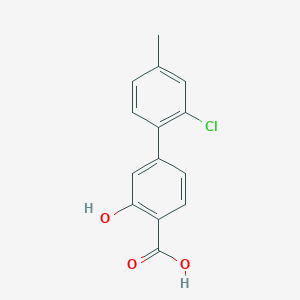
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid (4-CMPHBA) is a compound that has been studied extensively in the scientific community for its potential applications in research and laboratory experiments. This compound is a derivative of benzoic acid and is composed of a benzene ring with a chlorine atom, a methyl group, and a hydroxy group. Its molecular formula is C₁₁H₁₃ClO₃. It has been found to have a variety of biochemical and physiological effects on cells and organisms, making it a valuable tool for researchers.
作用機序
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of pro-inflammatory molecules. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain drug-metabolizing enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the liver.
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects on cells and organisms. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins, in cells. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain drug-metabolizing enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the liver. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to reduce oxidative damage to cells, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments has a number of advantages. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is a relatively inexpensive compound and is readily available. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without losing its activity. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is easy to use and can be administered to cells and organisms in a variety of ways.
However, there are also some limitations to the use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not always effective in all cell types or organisms and its effects may vary depending on the cell type or organism. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may interact with other compounds and drugs, which can affect its effectiveness. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may have toxic effects on cells and organisms at high concentrations.
将来の方向性
The use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in research and laboratory experiments has a number of potential future directions. For example, further research is needed to better understand the mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% and to determine its optimal concentration for different cell types and organisms. In addition, further research is needed to determine the potential therapeutic applications of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, such as its use as an antioxidant to reduce oxidative damage to cells and its use as an anti-inflammatory agent to reduce the risk of cardiovascular disease. Furthermore, further research is needed to determine the potential toxic effects of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% at high concentrations.
合成法
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can be achieved through a two-step procedure. The first step involves the reaction of 4-methylbenzoic acid with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. This reaction produces 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid and potassium chloride. In the second step, the 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid is reacted with an acid such as hydrochloric acid to produce the desired product 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid.
科学的研究の応用
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied extensively in the scientific community for its potential applications in research and laboratory experiments. It has been found to have a variety of biochemical and physiological effects on cells and organisms, making it a valuable tool for researchers. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of oxidative stress in cells, as well as to examine the effects of drug metabolism in the liver. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of inflammation on the development of cardiovascular disease. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of environmental pollutants on the development of cancer.
特性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVSQIEDYUKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690231 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-73-9 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














